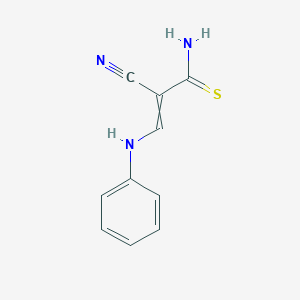
6-Bromoheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoheptan-2-one is an organic compound with the molecular formula C7H13BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the sixth carbon of a heptan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromoheptan-2-one can be synthesized through several methods. One common approach involves the bromination of heptan-2-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via the formation of a bromonium ion intermediate, which then undergoes nucleophilic attack by the ketone to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromoheptan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (RNH2), leading to the formation of different substituted heptan-2-one derivatives.
Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent, often at low temperatures to control the reaction rate.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used, with careful control of temperature to avoid over-oxidation.
Major Products Formed
Nucleophilic Substitution: Substituted heptan-2-one derivatives, such as 6-hydroxyheptan-2-one or 6-aminoheptan-2-one.
Reduction: 6-Bromoheptan-2-ol.
Oxidation: 6-Bromoheptanoic acid.
Scientific Research Applications
6-Bromoheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those with brominated functional groups.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 6-Bromoheptan-2-one in chemical reactions involves the electrophilic nature of the carbonyl carbon and the bromine atom. The carbonyl carbon is susceptible to nucleophilic attack due to its partial positive charge, while the bromine atom can act as a leaving group in substitution reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or synthetic applications.
Comparison with Similar Compounds
Similar Compounds
1-Bromoheptan-2-one: Similar in structure but with the bromine atom attached to the first carbon instead of the sixth.
2-Bromoheptan-2-one: The bromine atom is attached to the second carbon, making it a more reactive compound due to the proximity of the bromine to the carbonyl group.
6-Chloroheptan-2-one: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
6-Bromoheptan-2-one is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and the formation of specific derivatives that may not be easily accessible with other similar compounds.
Properties
CAS No. |
106230-27-7 |
|---|---|
Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
6-bromoheptan-2-one |
InChI |
InChI=1S/C7H13BrO/c1-6(8)4-3-5-7(2)9/h6H,3-5H2,1-2H3 |
InChI Key |
BRGAINZCELARFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)
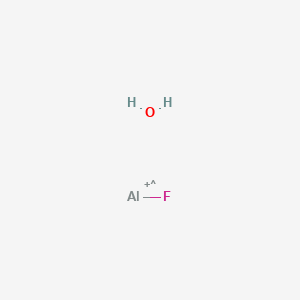
![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
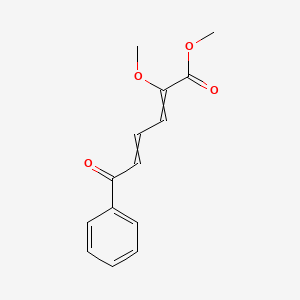
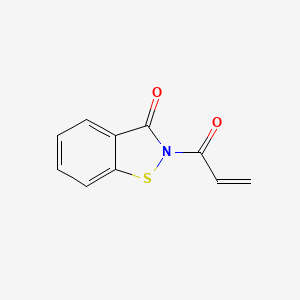
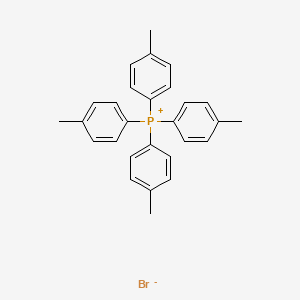
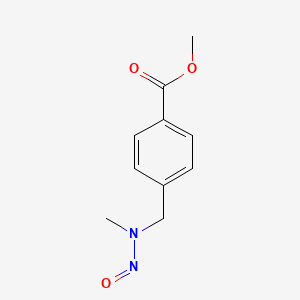
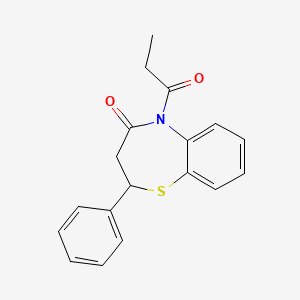
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)

